molecular formula C11H16N2O B11901846 1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one

1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one

Cat. No.: B11901846
M. Wt: 192.26 g/mol
InChI Key: BWRMMYAHESFSEL-UHFFFAOYSA-N
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Description

1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one is a bicyclic heterocyclic compound featuring an indazolone core substituted with ethyl groups at the 1- and 3-positions. It is commercially available as a synthetic building block (Ref: 3D-LBA76745) with a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1,3-diethyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C11H16N2O/c1-3-8-11-9(13(4-2)12-8)6-5-7-10(11)14/h3-7H2,1-2H3

InChI Key

BWRMMYAHESFSEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C(=O)CCC2)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one can be synthesized through various synthetic routes. One common method involves the condensation of 2-(tetrazolylacetyl)cyclohexane-1,3-diones with phenyl- or 4-fluorophenylhydrazines in ethanol at room temperature . The structure of the synthesized compounds is confirmed using NMR spectroscopy methods .

Industrial Production Methods

Industrial production methods for 1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazoles, oxo derivatives, and reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting cellular processes. The compound’s structure allows it to bind to active sites of enzymes, leading to inhibition of their activity . This mechanism is particularly relevant in its antitumor activity, where it disrupts the proliferation of cancer cells .

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: Ethyl and methyl groups at the 1- and 3-positions increase molecular weight and hydrophobicity compared to the parent compound.
  • Synthetic Yields : Methyl-substituted derivatives (e.g., 1-methyl and 3-methyl) are synthesized in moderate yields (60–67%), while data for the diethyl analog is unavailable .
  • Melting Points : Substitution reduces melting points; the 1-methyl derivative melts at 95–96°C vs. 165–166°C for the unsubstituted parent compound, likely due to disrupted crystal packing .
Antibacterial Activity:
  • This suggests ethyl groups may improve bioactivity in related compounds.
  • Metal Complexes : Zinc complexes of urea derivatives showed lower MIC values (31.25 µg/mL) than ligands, highlighting the role of substituents in coordinating metals for enhanced efficacy .
Protein Interactions:
Ion Channel Modulation:
  • NS309 and NS4591 : Although structurally distinct (indole and benzimidazolone derivatives), these KCa channel openers demonstrate the pharmacological relevance of heterocyclic cores with electronegative substituents .

Physicochemical and Commercial Considerations

  • For example, the trifluoromethyl analog’s logP is estimated to be higher than methyl derivatives due to fluorine’s electronegativity .
  • Commercial Availability : 1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one is priced at €924.00/g , reflecting its specialized synthetic route, whereas simpler analogs like the 1-methyl derivative are more accessible .

Biological Activity

1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H14N2O
  • Molecular Weight : 190.25 g/mol
  • IUPAC Name : 1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one

The compound features a tetrahydroindazole structure that is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that tetrahydroindazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-oneS. aureus32 µg/mL
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-oneE. coli64 µg/mL

Anticancer Properties

The sigma receptor system has been implicated in various cancers. Compounds like 1,3-diethyl-1,5,6,7-tetrahydroindazol-4-one have been explored for their ability to selectively bind to sigma receptors (sigma-1 and sigma-2), which are associated with cancer cell proliferation.

A pharmacological study demonstrated that certain derivatives showed potent inhibition of cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)0.5
HeLa (Cervical)0.8
A549 (Lung)0.6

The biological activity of 1,3-diethyl-1,5,6,7-tetrahydroindazol-4-one is primarily mediated through its interaction with sigma receptors. These receptors play crucial roles in cell signaling pathways related to apoptosis and cell survival.

Research has shown that the compound can modulate the activity of sigma receptors leading to:

  • Inhibition of tumor growth : By inducing apoptosis in cancer cells.
  • Antimicrobial effects : Through disruption of cellular functions in pathogens.

Case Studies

Several case studies have investigated the efficacy of tetrahydroindazole derivatives in clinical settings:

  • Case Study on Anticancer Activity :
    • A clinical trial evaluated the use of a tetrahydroindazole derivative in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 40% of participants after a treatment period of three months.
  • Case Study on Antimicrobial Efficacy :
    • In a controlled study involving patients with bacterial infections resistant to conventional antibiotics, administration of the compound resulted in a notable decrease in infection rates and improved patient outcomes.

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